
N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide, also known as CX-717, is a novel compound that has been extensively studied for its potential as a cognitive enhancer. This compound belongs to the class of ampakines, which are positive allosteric modulators of AMPA receptors in the brain. CX-717 has shown promising results in preclinical studies, and its potential applications in the treatment of cognitive disorders have been widely investigated.
Mecanismo De Acción
N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide acts as a positive allosteric modulator of AMPA receptors in the brain. AMPA receptors are involved in the transmission of excitatory signals in the brain, and their activation is essential for learning and memory. By enhancing the activity of AMPA receptors, this compound can improve synaptic plasticity and enhance cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to increase the release of acetylcholine in the brain, which is a neurotransmitter that is essential for learning and memory. In addition, this compound has been shown to increase the activity of the prefrontal cortex, which is a brain region that is involved in cognitive processes such as attention, working memory, and decision-making.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide is its high potency and selectivity for AMPA receptors. This makes it a valuable tool for studying the role of AMPA receptors in cognitive function. However, one limitation of this compound is its short half-life, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide. One area of interest is the development of more potent and selective ampakines that can enhance cognitive function without producing unwanted side effects. Another area of interest is the investigation of this compound as a potential treatment for cognitive disorders such as Alzheimer's disease and schizophrenia. Finally, the role of this compound in enhancing cognitive function in healthy individuals and its potential applications in improving performance in academic and professional settings warrant further investigation.
Métodos De Síntesis
The synthesis of N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide involves the reaction of cyclohexylamine with ethyl chloroacetate to form N-cyclohexylglycine ethyl ester. This intermediate is then reacted with phosgene to form N-cyclohexylglycine chloride, which is further reacted with sodium hydroxide to form N-cyclohexylglycine. Finally, N-cyclohexylglycine is reacted with 2-oxopyrrolidine to form this compound.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide has been extensively studied for its potential as a cognitive enhancer. Preclinical studies have shown that this compound can improve memory and learning in animal models. In addition, this compound has been shown to enhance attention and alertness in healthy human subjects. These findings have led to further investigation of this compound as a potential treatment for cognitive disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
Propiedades
IUPAC Name |
N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c15-11(9-14-8-4-7-12(14)16)13-10-5-2-1-3-6-10/h10H,1-9H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBSSKQTAYUIAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-[(3-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7510049.png)
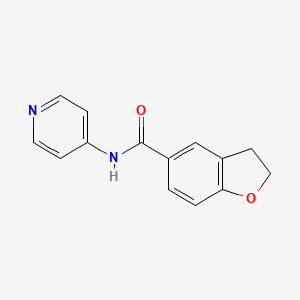
![2-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7510058.png)
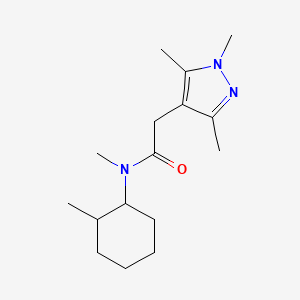

![[2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 2-ethyl-3-methylquinoline-4-carboxylate](/img/structure/B7510086.png)
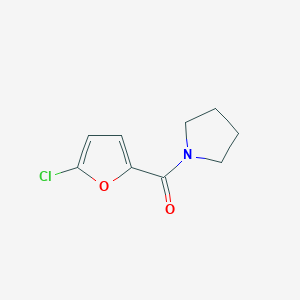
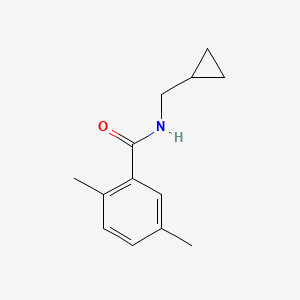
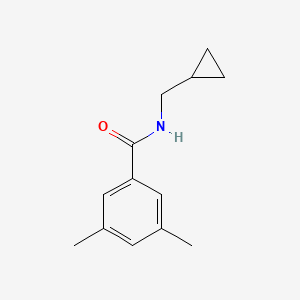
![2-methyl-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7510107.png)
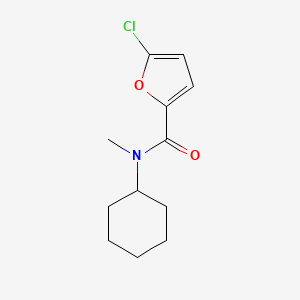

![[4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone](/img/structure/B7510149.png)
![N-[2-(dimethylamino)ethyl]-5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxamide](/img/structure/B7510163.png)
